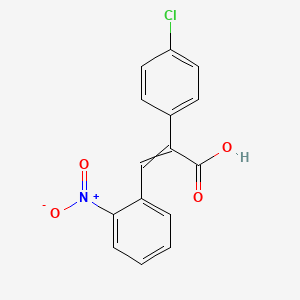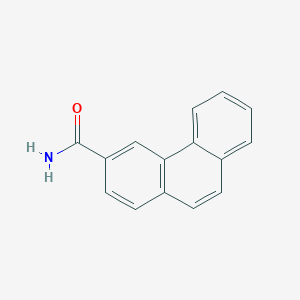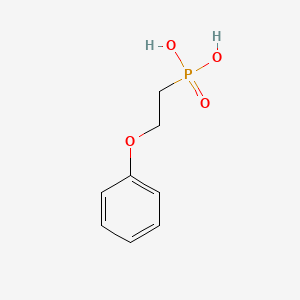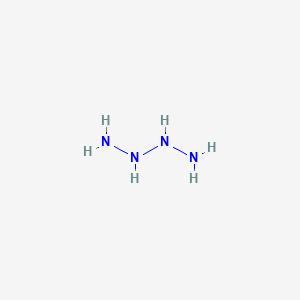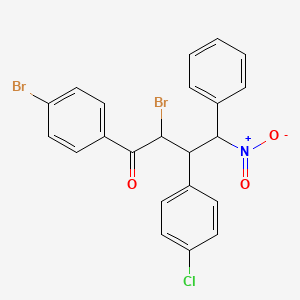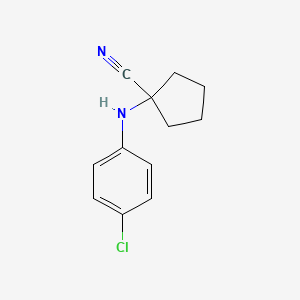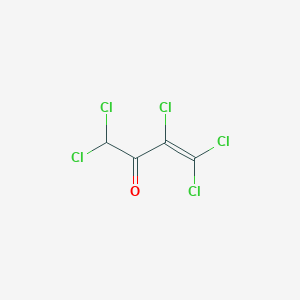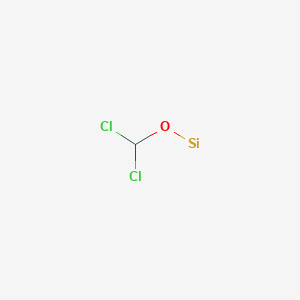
Dichloromethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloromethoxysilane is an organosilicon compound with the chemical formula CH₄Cl₂OSi. It is a colorless liquid that is primarily used as an intermediate in the production of various silicon-based materials. This compound is known for its reactivity, especially with water, and is used in a variety of industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloromethoxysilane can be synthesized through the reaction of silicon with chloromethane in the presence of a copper catalyst at temperatures between 250 and 300°C .
Industrial Production Methods
The industrial production of this compound typically involves the Müller-Rochow process. In this method, silicon is reacted with chloromethane under controlled conditions to produce a mixture of chlorosilanes, including this compound . The reaction is exothermic and requires careful temperature control to prevent local overheating. The resulting mixture is then separated by fractional distillation to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Dichloromethoxysilane undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: When exposed to water, this compound hydrolyzes to form methanol and silicon dioxide.
Oxidation: It can be oxidized to form various silicon-oxygen compounds.
Substitution: this compound can undergo substitution reactions with nucleophiles, replacing the chlorine atoms with other functional groups.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used in substitution reactions.
Major Products
Hydrolysis: Methanol and silicon dioxide.
Oxidation: Various silicon-oxygen compounds.
Substitution: Depending on the nucleophile, products can include alkoxysilanes, aminosilanes, and thiolsilanes.
Scientific Research Applications
Dichloromethoxysilane is used in a variety of scientific research applications:
Mechanism of Action
The mechanism of action of dichloromethoxysilane involves its reactivity with water and other nucleophiles. When it comes into contact with water, it hydrolyzes to form methanol and silicon dioxide . This reaction is highly exothermic and can lead to the formation of various silicon-oxygen compounds. The molecular targets and pathways involved in its reactions are primarily related to its silicon-oxygen and silicon-carbon bonds, which are highly reactive and can form a variety of products depending on the reaction conditions .
Comparison with Similar Compounds
Dichloromethoxysilane can be compared with other similar compounds such as dichlorodimethylsilane, trichloromethylsilane, and chlorotrimethylsilane.
Dichlorodimethylsilane: Similar in reactivity but has two methyl groups instead of one methoxy group.
Trichloromethylsilane: Contains three chlorine atoms and is more reactive towards hydrolysis.
Chlorotrimethylsilane: Contains three methyl groups and is less reactive towards hydrolysis.
These compounds share similar reactivity patterns but differ in their specific applications and the nature of the products formed during their reactions.
Properties
Molecular Formula |
CHCl2OSi |
|---|---|
Molecular Weight |
128.01 g/mol |
InChI |
InChI=1S/CHCl2OSi/c2-1(3)4-5/h1H |
InChI Key |
QOEGTYJBQZYSSW-UHFFFAOYSA-N |
Canonical SMILES |
C(O[Si])(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


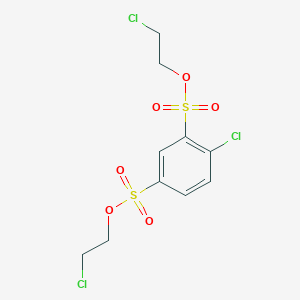
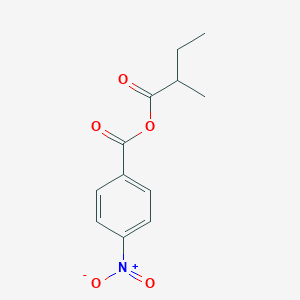
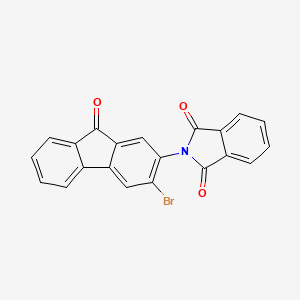
![N-[3-methoxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]benzamide](/img/structure/B14724631.png)
